tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate
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Overview
Description
tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate is a synthetic organic compound with a complex structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The compound features a tert-butyl carbamate group attached to a pyrimidine ring, which is further substituted with a methyl group and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1-methyl-6-oxopyrimidin-2-yl)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Reduction of the intermediate to form the desired amine.
Esterification: Formation of an ester intermediate.
Protection: Protection of the amino group using a tert-butyl carbamate group.
Condensation: Final condensation to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivatives.
Reduction: Reduction of the oxo group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the carbamate or pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1-methyl-6-oxopyrimidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[2-(benzylamino)-1-methyl-2-oxoethyl]carbamate: Similar structure but with a benzylamino group instead of a pyrimidine ring.
Tert-butyl carbamate: A simpler structure with only a tert-butyl carbamate group.
Uniqueness
tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-(1-methyl-6-oxopyrimidin-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-7-5-9-13-8-6-10(16)15(9)4/h6,8H,5,7H2,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTDEAPTGPCXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=CC(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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